Carebastine Methyl Ester

描述

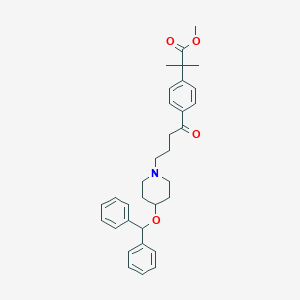

Carebastine Methyl Ester is a chemical compound with the molecular formula C33H39NO4 and a molecular weight of 513.67 g/mol . It is an ester derivative of Carebastine, which is the active metabolite of Ebastine, a second-generation antihistamine used for treating allergic conditions such as rhinitis and urticaria . This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions: Carebastine Methyl Ester can be synthesized from 1-Butanone, 1-(4-bromophenyl)-4-[4-(diphenylmethoxy)-1-piperidinyl]- and Dimethylketene Methyl Trimethylsilyl Acetal . The reaction involves the use of zinc (II) fluoride, tris-(dibenzylideneacetone)dipalladium (0), and tri-tert-butyl phosphine in N,N-dimethylformamide (DMF) at 80°C for 2 hours . The product is then purified through silica filtration to achieve a yield of 67.8% .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product for research and pharmaceutical applications .

化学反应分析

Types of Reactions: Carebastine Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Carebastine and methanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions:

Transesterification: Catalysts such as sulfuric acid or sodium methoxide are commonly used.

Major Products:

Hydrolysis: Produces Carebastine and methanol.

Transesterification: Results in the formation of a new ester and an alcohol.

科学研究应用

Carebastine Methyl Ester is utilized in various scientific research applications, including:

作用机制

Carebastine Methyl Ester, as the active metabolite of Ebastine, functions as a histamine H1 receptor antagonist . It inhibits the effects of histamine by binding to the H1 receptors, thereby preventing histamine-induced symptoms such as inflammation and itching . Additionally, this compound exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and angiogenesis of endothelial cells through the downregulation of VEGF receptor 2 and Akt phosphorylation .

相似化合物的比较

Ebastine: The parent compound of Carebastine Methyl Ester, used as an antihistamine.

Carebastine: The active metabolite of Ebastine, with similar antihistaminic properties.

Desalkyl Ebastine: A derivative of Ebastine with similar pharmacological effects.

Uniqueness: this compound is unique due to its specific ester structure, which may influence its pharmacokinetic properties and its potential use as an intermediate in the synthesis of other compounds . Its anti-angiogenic properties also distinguish it from other antihistamines, making it a valuable compound for research in both allergy treatment and angiogenesis inhibition .

生物活性

Carebastine Methyl Ester is a derivative of Carebastine, which is the active metabolite of Ebastine, a well-known antihistamine. This compound primarily functions as a histamine H1 receptor antagonist, playing a significant role in alleviating allergic symptoms and exhibiting potential anti-angiogenic properties.

- Molecular Formula : C₃₃H₃₉NO₄

- Molecular Weight : 513.67 g/mol

- CAS Number : 189064-48-0

This compound operates by blocking the histamine H1 receptors, which are responsible for mediating allergic responses. By inhibiting these receptors, Carebastine prevents histamine from exerting its effects, such as vasodilation and increased vascular permeability, thereby reducing symptoms like itching and swelling associated with allergies.

Biochemical Pathways

- Histamine H1 Receptor Antagonism : this compound binds to H1 receptors, preventing histamine from activating them.

- Anti-Angiogenic Activity : The compound has been shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation in endothelial cells, suggesting its potential use in conditions characterized by excessive angiogenesis.

Pharmacokinetics

Upon oral administration, this compound is rapidly converted into Carebastine, which has a half-life of approximately 15 to 19 hours. This conversion allows for sustained antihistaminic activity and effective management of allergic conditions .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 15-19 hours |

| Peak Plasma Levels | 130-160 ng/mL |

| Excretion | Mainly as conjugated metabolites in urine (66%) |

Biological Activity and Applications

This compound is being investigated for various applications:

- Antihistaminic Effects : It is primarily used for the treatment of allergic rhinitis and chronic urticaria due to its potent H1 receptor antagonism.

- Anti-Angiogenesis : Research suggests that it may have therapeutic potential in managing diseases where angiogenesis plays a critical role, such as certain cancers and chronic inflammatory conditions.

Study on Anti-Angiogenic Properties

A study demonstrated that Carebastine inhibits VEGF-induced proliferation in human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs). This finding indicates its potential utility in treating conditions associated with abnormal blood vessel growth.

Pharmacokinetic Studies

Research utilizing Carebastine-d5 Methyl Ester has provided insights into the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. The deuterated form allows for enhanced tracking via mass spectrometry, facilitating a better understanding of its pharmacokinetic profile.

Future Directions

The ongoing research into this compound's biological activities suggests several future directions:

- Expanded Therapeutic Applications : Further studies are needed to explore its efficacy in non-allergic conditions where angiogenesis is a factor.

- Development of Novel Formulations : Nanoparticulate formulations are being investigated to improve bioavailability and therapeutic effectiveness compared to conventional forms .

属性

IUPAC Name |

methyl 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39NO4/c1-33(2,32(36)37-3)28-18-16-25(17-19-28)30(35)15-10-22-34-23-20-29(21-24-34)38-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGNQXZBCGURTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453679 | |

| Record name | Carebastine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189064-48-0 | |

| Record name | Carebastine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。